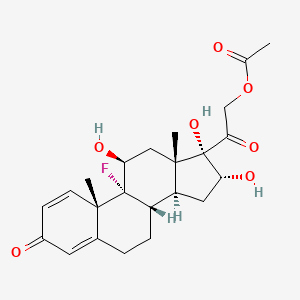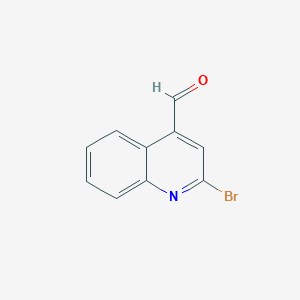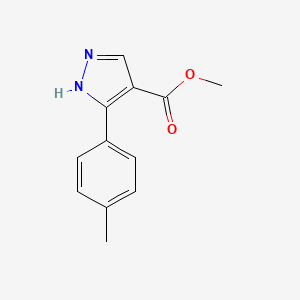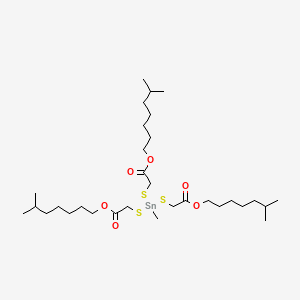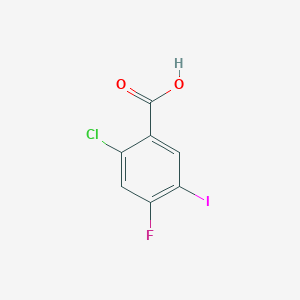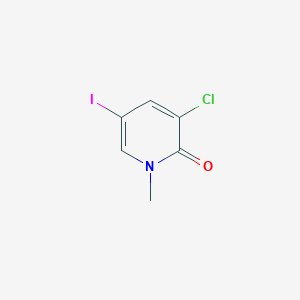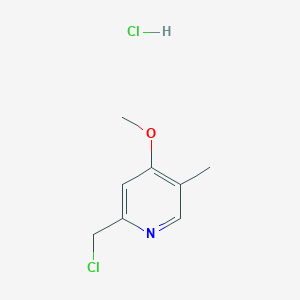
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
説明
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological activities. CPME has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
科学的研究の応用
Gas-Phase Reactions : A study explored the gas-phase reactions of 2-methoxypyridine with dimethylchlorinium ion, providing insights into the reactivity of pyridine derivatives like 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride in the gas phase. This research can be crucial for understanding the chemical behavior of such compounds under different conditions (O’Hair et al., 1995).
Synthesis Methods : Improved synthesis methods for derivatives of 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride were reported, which are significant for the preparation of pharmaceuticals and other chemical products. These methods optimize the production process and yield of such compounds (Dai Gui-yuan, 2003).
Building Blocks for Gastric-Acid Inhibiting Compounds : Research has been conducted on synthesizing pyridine derivatives as essential building blocks for gastric-acid inhibiting compounds. This application is particularly relevant in medicinal chemistry for developing new therapeutic agents (Mittelbach et al., 1988).
Photophysical Evaluation : Studies involving the synthesis and photophysical evaluation of pyridine compounds, including derivatives similar to 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride, have been carried out. These evaluations are crucial in understanding the fluorescence properties of these compounds, which can be applied in material sciences and bioimaging (Hagimori et al., 2019).
Separation and Purification Techniques : Research has been done on the separation and purification of pyridine derivatives, which is vital for obtaining high-purity compounds for research and industrial applications. Such studies are critical for the efficient production of pharmaceuticals and agrochemicals (Su Li, 2005).
特性
IUPAC Name |
2-(chloromethyl)-4-methoxy-5-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-5-10-7(4-9)3-8(6)11-2;/h3,5H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDPEVBJHZSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CCl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622985 | |
| Record name | 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride | |
CAS RN |
94452-59-2 | |
| Record name | 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

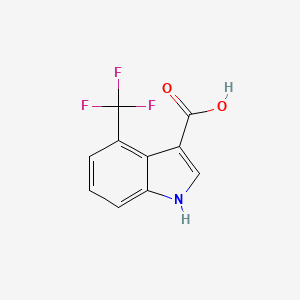

![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)
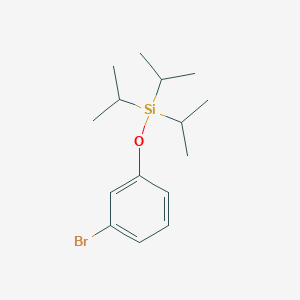
![1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol](/img/structure/B1603870.png)

